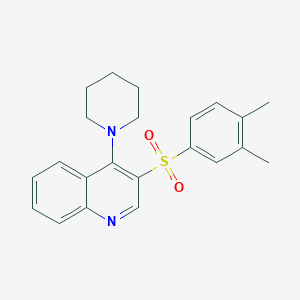

3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

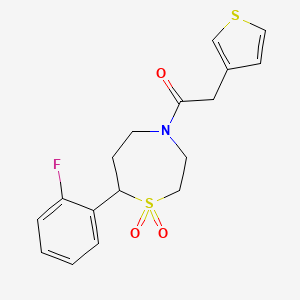

- 3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline is a chemical compound with the following properties:

- Molecular Formula : C22H24N2O2S

- Molecular Weight : 380.51 g/mol

- CAS Number : 872208-43-0

- Availability : In Stock (for research use only)

Synthesis Analysis

- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.

Molecular Structure Analysis

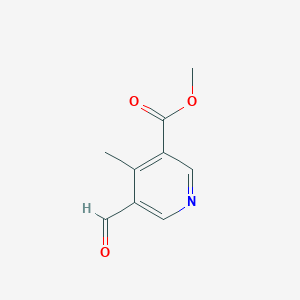

- The molecular structure consists of a quinoline core with a piperidine ring attached and a sulfonyl group on the phenyl ring.

Chemical Reactions Analysis

- Detailed information on chemical reactions involving this compound is not readily available. Further studies would be required to understand its reactivity.

Physical And Chemical Properties Analysis

- Density : 1.2±0.1 g/cm³

- Boiling Point : 450.3±45.0 °C at 760 mmHg

- Flash Point : 226.1±28.7 °C

- Solubility : Soluble in organic solvents

- Reactivity : May cause skin and eye irritation; fatal if inhaled

Applications De Recherche Scientifique

Neuroprotective Effects

Researchers have explored the neuroprotective properties of compounds similar to 3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline. For instance, compounds inhibiting Poly(ADP-Ribose) Synthetase (PARS) demonstrated significant reductions in infarct volume in models of focal cerebral ischemia, suggesting their potential in treating brain damage resulting from cerebral ischemia through intracellular energy depletion (Takahashi et al., 1997).

Organic Synthesis and Catalysis

In organic synthesis, research has focused on the development of new methodologies and catalysts for constructing complex molecules. For example, new catalysts based on sulfonic acid functionalized pyridinium chloride have been used for synthesizing hexahydroquinolines, highlighting innovative approaches in catalyst design and multi-component reactions (Khazaei et al., 2013).

Anticancer Activities

The design and synthesis of novel 4-aminoquinoline derivatives using a hybrid pharmacophore approach have been a significant area of research, with some compounds showing promising anticancer activities. These studies aim to develop safer and more effective anticancer agents by examining the cytotoxic effects of these compounds on various cancer cell lines (Solomon et al., 2019).

Material Science

In the field of materials science, studies have been conducted on electron transport materials with high triplet energy for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials, including derivatives related to 3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline, exhibit promising properties for the development of efficient and durable PhOLEDs (Jeon et al., 2014).

Safety And Hazards

- This compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

- Proper precautions should be taken when handling it.

Orientations Futures

- Investigate its potential applications in drug discovery, medicinal chemistry, or material science.

- Explore its biological activity and evaluate its pharmacological properties.

Remember that this analysis is based on available information, and further research would be needed to fully understand the compound’s properties and potential applications. If you have any specific questions or need additional details, feel free to ask! 😊

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-10-11-18(14-17(16)2)27(25,26)21-15-23-20-9-5-4-8-19(20)22(21)24-12-6-3-7-13-24/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHASGUQVFIEZLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)

![N-(3-ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2768920.png)

![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)

![8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768924.png)

![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)